molecular formula C16H25Br2NO3 B1261715 Motualevic acid A

Motualevic acid A

Cat. No. B1261715
M. Wt: 439.2 g/mol
InChI Key: ZLIHRGDEFDFVOK-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Motualevic acid A is an enamide obtained by the formal condensation of the amino group of glycine with the carboxy group of 14,14-dibromotetradeca-2,13-dienoic acid (the 2E stereoisomer). It is isolated from the marine sponge Siliquariaspongia sp. and exhibits antibacterial properties. It has a role as a metabolite and an antibacterial agent. It is a monocarboxylic acid, an enamide, an organobromine compound, a N-acylglycine and a fatty amide.

Scientific Research Applications

Antimicrobial Properties

Motualevic acid A, isolated from the marine sponge Siliquariaspongia sp., is known for its antimicrobial properties. Studies have shown that it, along with other motualevic acids, inhibits the growth of Staphylococcus aureus and methicillin-resistant S. aureus, demonstrating its potential as an antibacterial agent (Keffer, Plaza, & Bewley, 2009). Further research into the structure-activity relationships of motualevic acids and their analogs has revealed their effectiveness against various bacterial strains, including Enterococcus faecium and vancomycin-resistant Enterococcus (Cheruku, Keffer, Dogo-Isonagie, & Bewley, 2010).

Synthesis and Chemical Studies

Significant efforts have been made to synthesize motualevic acids, including motualevic acid A. The total synthesis of motualevic acids A–F was achieved using 1,10-decanediol as a starting material. This synthesis involved key steps such as Wittig olefination and Corey–Fuchs reaction (Kadam & Sudhakar, 2015), (Sudhakar, Kadam, & Reddy, 2010). These studies are crucial for understanding the structural complexity of motualevic acids and for exploring their potential applications in various scientific fields.

properties

Product Name

Motualevic acid A

Molecular Formula

C16H25Br2NO3

Molecular Weight

439.2 g/mol

IUPAC Name

2-[[(2E)-14,14-dibromotetradeca-2,13-dienoyl]amino]acetic acid

InChI

InChI=1S/C16H25Br2NO3/c17-14(18)11-9-7-5-3-1-2-4-6-8-10-12-15(20)19-13-16(21)22/h10-12H,1-9,13H2,(H,19,20)(H,21,22)/b12-10+

InChI Key

ZLIHRGDEFDFVOK-ZRDIBKRKSA-N

Isomeric SMILES

C(CCCC/C=C/C(=O)NCC(=O)O)CCCCC=C(Br)Br

Canonical SMILES

C(CCCCC=CC(=O)NCC(=O)O)CCCCC=C(Br)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Motualevic acid A
Reactant of Route 2
Motualevic acid A
Reactant of Route 3
Reactant of Route 3
Motualevic acid A
Reactant of Route 4
Reactant of Route 4
Motualevic acid A
Reactant of Route 5
Motualevic acid A
Reactant of Route 6
Reactant of Route 6
Motualevic acid A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.